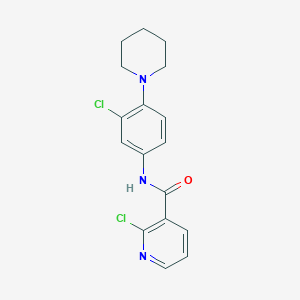![molecular formula C15H22N2O3 B252708 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid](/img/structure/B252708.png)
4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid, also known as MPB, is a chemical compound that has been widely studied for its potential use in scientific research. MPB is a derivative of benzoic acid and is commonly used as a tool compound to study the function of transporters and receptors in the central nervous system.
作用机制
The mechanism of action of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is complex and not fully understood. However, it is known to bind to the DAT and NET transporters in the brain, inhibiting their function and leading to an increase in the levels of dopamine and norepinephrine in the synapse. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been shown to bind to the sigma-1 receptor, which may be involved in its analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid are varied and depend on the specific system being studied. In general, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased mood and energy levels. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been shown to have analgesic effects, potentially through its binding to the sigma-1 receptor. Additionally, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of conditions.
实验室实验的优点和局限性
The use of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid in lab experiments has several advantages. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the function of transporters and receptors in the brain. Additionally, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been shown to be relatively safe and well-tolerated in animal studies. However, there are also limitations to its use. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a complex compound that requires careful synthesis and handling, which can be time-consuming and expensive. Additionally, the effects of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid can vary depending on the specific system being studied, making it important to carefully design experiments to ensure accurate results.
未来方向
There are several potential future directions for 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid research. One area of interest is the development of more selective compounds that target specific transporters and receptors in the brain. Additionally, there is interest in exploring the potential therapeutic uses of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid, particularly in the treatment of pain and inflammation. Finally, there is interest in using 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid as a tool compound to study the function of the sigma-1 receptor, which is involved in a variety of physiological processes. Overall, 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a promising compound with a wide range of potential applications in scientific research.
合成方法
4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid can be synthesized through a multistep process that involves the reaction of benzoic acid with 3-(4-morpholinyl)propylamine. The resulting product is then treated with formaldehyde and hydrochloric acid to form 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid. The synthesis of 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has been used extensively in scientific research to study the function of transporters and receptors in the central nervous system. Specifically, it has been used to study the role of the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the brain. 4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid has also been used to study the function of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.
属性
产品名称 |
4-({[3-(4-Morpholinyl)propyl]amino}methyl)benzoic acid |
|---|---|
分子式 |
C15H22N2O3 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
4-[(3-morpholin-4-ylpropylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H22N2O3/c18-15(19)14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-20-11-9-17/h2-5,16H,1,6-12H2,(H,18,19) |
InChI 键 |
FXTYAUIZXZWTAC-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C(=O)O |
规范 SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{2-[3-(Tert-butylamino)-2-hydroxypropoxy]phenyl}-3-phenylpropan-1-one](/img/structure/B252626.png)

![N-{3-[(5-bromo-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B252631.png)


![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)

![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)

![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)